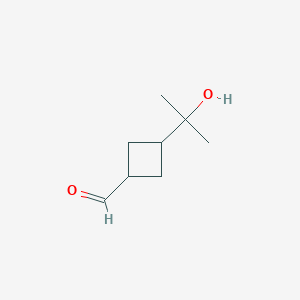
3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde is a chemical compound characterized by a cyclobutane ring substituted with a hydroxypropan-2-yl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of vanadium (II)/zinc (II) bimetallic complexes to facilitate intramolecular pinacol-type reductive coupling, yielding the desired cyclobutane intermediate . Subsequent functionalization steps introduce the hydroxypropan-2-yl and aldehyde groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alkyl halides.
Major Products Formed
Oxidation: 3-(2-Hydroxypropan-2-yl)cyclobutanecarboxylic acid.
Reduction: 3-(2-Hydroxypropan-2-yl)cyclobutanemethanol.
Substitution: Esters or ethers depending on the substituent introduced.
科学的研究の応用
3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2-Hydroxypropane: A simpler compound with a hydroxy group and a propane backbone.
Cyclobutanecarbaldehyde: Lacks the hydroxypropan-2-yl group, making it less complex.
3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde: A closely related compound with similar structural features.
Uniqueness
This compound is unique due to the combination of its cyclobutane ring, hydroxypropan-2-yl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
3-(2-hydroxypropan-2-yl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-8(2,10)7-3-6(4-7)5-9/h5-7,10H,3-4H2,1-2H3 |
InChIキー |
NYMKGDIFEJXBDH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CC(C1)C=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















